3,3,3-Trifluoro-2,2-dimethylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3,3,3-trifluoro-2,2-dimethylpropanoic acid involves innovative methodologies to incorporate trifluoromethyl groups into heteroarenes. One approach includes the transition-metal-free decarboxylative 1,1-dimethyltrifluoroethylation of heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid, highlighting its role in forming C(CF3)Me2-substituted heteroarenes efficiently without the need for a transition-metal catalyst, relying instead on a base for activation (Liu et al., 2018). Another synthetic route discussed is the conversion of 3,3,3-trifluoropropanal dimethyl acetal into 3,3,3-trifluoropropanoic acid via hydrolytic oxidation, demonstrating a convenient and effective preparation method starting from 1-chloro-3,3,3-trifluoropropene (Komata et al., 2008).
Molecular Structure Analysis
The molecular structure analysis of compounds related to 3,3,3-trifluoro-2,2-dimethylpropanoic acid often involves investigating the electron distribution and bond formation that result in the creation of complex fluorinated compounds. For example, the structure and reactions of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes have been examined, revealing insights into hexacoordination of silicon atoms and their reactivity (Haga et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 3,3,3-trifluoro-2,2-dimethylpropanoic acid showcase its versatility in organic synthesis, particularly in the formation of fluorinated heterocycles and other fluorine-containing compounds. The acid's reaction with POCl3 in DMF, leading to trifluoromethyl enamine and ultimately to different methylaminomethylene vinamidinium salts, exemplifies its reactivity and potential in synthesizing novel compounds (Davies et al., 2002).
Physical Properties Analysis
While specific studies detailing the physical properties of 3,3,3-trifluoro-2,2-dimethylpropanoic acid were not identified in this search, related research on fluorinated compounds provides valuable context. For instance, the investigation of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester surfactants highlights the low surface tension and significant reduction in surface tensions of organic solvents, illustrating the unique physical properties conferred by fluorinated groups (Han et al., 2009).
Safety and Hazards
3,3,3-Trifluoro-2,2-dimethylpropanoic acid is classified as a skin corrosive/irritant and serious eye damage/eye irritant . It is recommended to wear personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Mechanism of Action
Biochemical Pathways
It’s used in the synthesis of 2-aminobenzaldehyde oxime analogs . These analogs act as dual inhibitors of neutrophil elastase and proteinase , indicating that the compound may play a role in these biochemical pathways.
Result of Action
It’s known to be used in the synthesis of 2-aminobenzaldehyde oxime analogs , which act as dual inhibitors of neutrophil elastase and proteinase . This suggests that the compound may have similar inhibitory effects.
Action Environment
It’s recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents and bases .
properties
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFSJVUPIXOCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600802 | |
Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889940-13-0 | |
Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889940-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-Trifluoro-2,2-dimethylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,3,3-Trifluoro-2,2-dimethylpropanoic acid useful for synthesizing specific types of heteroarenes?
A1: 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a valuable reagent for directly introducing the C(CF3)Me2 group into heteroarenes. This is particularly useful because the C(CF3)Me2 moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, which are crucial factors in drug design. [, ]
Q2: What are the advantages of using 3,3,3-Trifluoro-2,2-dimethylpropanoic acid in decarboxylative reactions compared to other methods?
A2: Traditional methods for incorporating the C(CF3)Me2 group often rely on transition-metal catalysts, which can be expensive and require additional purification steps. Research has shown that 3,3,3-Trifluoro-2,2-dimethylpropanoic acid can be used in decarboxylative reactions without needing any transition-metal catalyst. [] This makes the synthesis process more efficient and cost-effective. The base used in the reaction plays a crucial role in facilitating the decarboxylation and subsequent transfer of the C(CF3)Me2 group. [, ]
Q3: Can you provide specific examples of compounds synthesized using 3,3,3-Trifluoro-2,2-dimethylpropanoic acid?
A3: Research highlights the successful synthesis of various C(CF3)Me2-containing heteroarenes, including those with potential applications in drug discovery. For instance, the synthesis of CMe2CF3-containing chroman-4-ones, which are precursors for Transient Receptor Potential Vanilloid 1 (TRPV1) modulation, showcases the method's utility in medicinal chemistry. [] Additionally, the synthesis of 1,1-dimethyl-2,2,2-trifluoroethyl substituted oxindoles through a cascade process involving activated alkenes and C-H functionalization demonstrates the versatility of this approach. []
Q4: Are there any limitations or challenges associated with using 3,3,3-Trifluoro-2,2-dimethylpropanoic acid in synthesis?
A4: While this area of research is still developing, ongoing studies aim to address potential limitations and explore the full scope of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid applications. Future research may focus on expanding the substrate scope, optimizing reaction conditions for broader applicability, and investigating the reactivity of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid with various functional groups.
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